LogP Differentiation vs. N-Benzyl Analog
The target compound exhibits a measured LogP of 3.14 (RP-HPLC-derived experimental value) and a computed XLogP3-AA of 3.5, whereas the closest N-benzyl analog (CAS 93841-55-5) carries a substantially higher computed LogP, estimated at approximately 5.0 based on its additional phenylmethyl substituent [1][2]. This ~1.5–1.9 LogP unit difference represents a roughly 30- to 80-fold difference in octanol-water partition coefficient, directly impacting intermediate extraction efficiency, chromatographic behavior, and solubility in the polar aprotic solvents (DMF, DMSO) typically used in subsequent cyclization reactions [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 3.14 (experimental, RP-HPLC); XLogP3-AA = 3.5 (computed) |
| Comparator Or Baseline | N-Benzyl analog (CAS 93841-55-5): XLogP estimated ~5.0 (computed, based on +C7H6 fragment addition). N-Benzyl analog MW = 386.49 vs. target MW = 310.39. |
| Quantified Difference | ΔLogP ≈ +1.5 to +1.9 units (target is 30–80× less lipophilic than N-benzyl analog) |
| Conditions | Target LogP measured via RP-HPLC on Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase. Comparator LogP estimated by fragment-based computation. |
Why This Matters
Lower lipophilicity of the target compound favors cleaner phase separation during aqueous workup and more predictable solubility in polar cyclization media, reducing purification burden in multi-step olivacine syntheses.
- [1] SIELC Technologies. Separation of N-(2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl)-N-methylacetamide on Newcrom R1 HPLC column. Published May 16, 2018. LogP value: 3.14; MW: 310.391. View Source
- [2] PubChem Compound Summary, CID 3022622. XLogP3-AA: 3.5. National Center for Biotechnology Information. View Source
